4-Cyano-3-methylbenzene-1-sulfonamide
Overview
Description
4-Cyano-3-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H8N2O2S and a molecular weight of 196.23 g/mol It is characterized by the presence of a cyano group (-CN) and a sulfonamide group (-SO2NH2) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-3-methylbenzene-1-sulfonamide typically involves the introduction of the cyano and sulfonamide groups onto a benzene ring. One common method is the reaction of 3-methylbenzenesulfonyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The final product is typically obtained through multiple purification steps, including distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
4-Cyano-3-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form amines.
Hydrolysis: The cyano group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted sulfonamides.
Oxidation: Sulfonic acids.
Reduction: Amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
4-Cyano-3-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyano-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of carbonic anhydrase enzymes, preventing their normal function. This inhibition can lead to a decrease in the production of bicarbonate ions, affecting various physiological processes . The compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzene-1-sulfonamide: Lacks the cyano group, making it less versatile in certain chemical reactions.
3-Cyano-4-methylbenzene-1-sulfonamide: Similar structure but with different positioning of the cyano group, leading to different reactivity and applications.
Uniqueness
4-Cyano-3-methylbenzene-1-sulfonamide is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential anticancer activity make it a valuable compound in scientific research .
Properties
IUPAC Name |
4-cyano-3-methylbenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-6-4-8(13(10,11)12)3-2-7(6)5-9/h2-4H,1H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNMZKJGCKWHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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